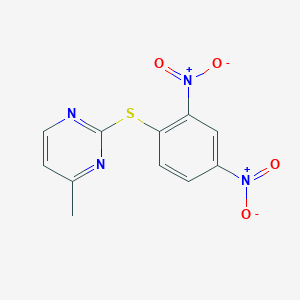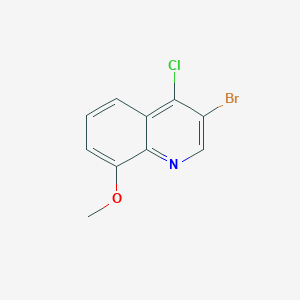
2-Bromo-4-(1,3-dioxolan-2-YL)pyridine
Overview
Description
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.061 g/mol It features a pyridine ring substituted with a bromine atom at the 2-position and a 1,3-dioxolane ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 4-(1,3-dioxolan-2-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a boronic acid are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(1,3-dioxolan-2-yl)pyridine or 2-alkoxy-4-(1,3-dioxolan-2-yl)pyridine are formed.
Coupling Products: Biaryl compounds with various substituents on the aromatic ring.
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine in various reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and dioxolane moiety, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Similar structure but with the dioxolane ring at the 5-position.
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
2-(1,3-Dioxolan-2-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both a bromine atom and a dioxolane ring on the pyridine scaffold. This combination of functional groups provides versatility in chemical reactions and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLKBURHSSFUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
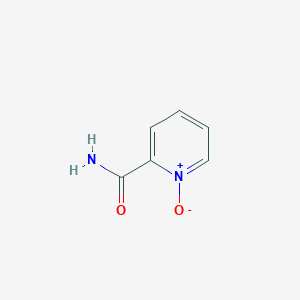
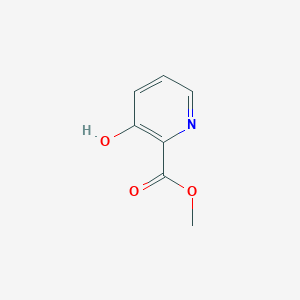

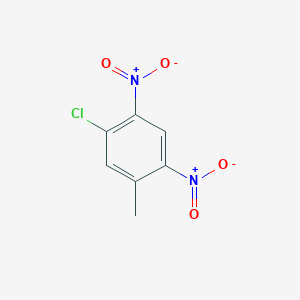
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
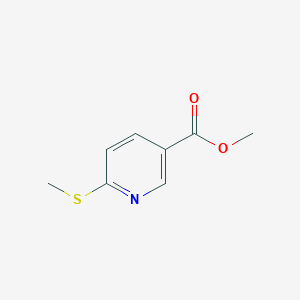
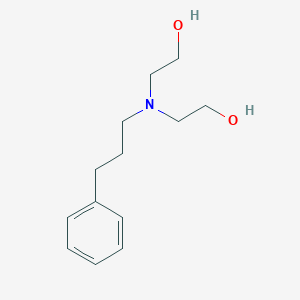

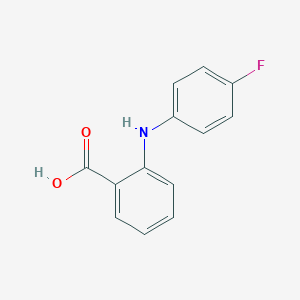
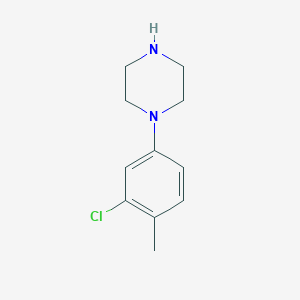
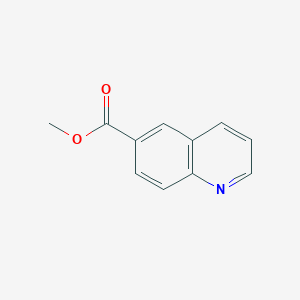
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
